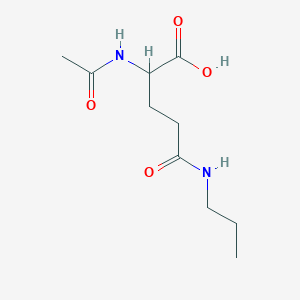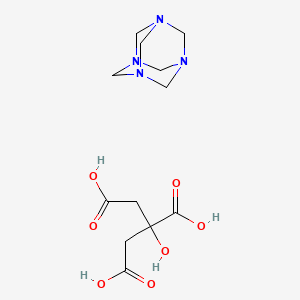
Hexamethylenetetramine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenetetramine citrate is a compound formed by the combination of hexamethylenetetramine and citric acidIt is a white crystalline compound highly soluble in water and polar organic solvents . Citric acid is a weak organic acid commonly found in citrus fruits. The combination of these two compounds results in this compound, which has various applications in different fields.
Preparation Methods
Hexamethylenetetramine is prepared industrially by combining formaldehyde and ammonia. The reaction can be conducted in both gas phase and solution . The general reaction is as follows:
6CH2O+4NH3→(CH2)6N4+6H2O
For the preparation of hexamethylenetetramine citrate, hexamethylenetetramine is reacted with citric acid under controlled conditions. The reaction typically involves dissolving hexamethylenetetramine in water and then adding citric acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Chemical Reactions Analysis
Hexamethylenetetramine undergoes various chemical reactions, including:
Oxidation: Hexamethylenetetramine can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form secondary amines.
Substitution: Hexamethylenetetramine can undergo N-alkylation reactions, where alkyl groups replace hydrogen atoms on the nitrogen atoms.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. Major products formed from these reactions include formaldehyde, secondary amines, and quaternary ammonium salts.
Scientific Research Applications
Hexamethylenetetramine citrate has a wide range of applications in scientific research, including:
Biology: Hexamethylenetetramine is used in the preparation of culture media for microbiological studies.
Medicine: It is used as a urinary antiseptic for the prophylaxis and treatment of urinary tract infections.
Industry: Hexamethylenetetramine is used in the production of plastics, pharmaceuticals, and rubber additives.
Mechanism of Action
Hexamethylenetetramine exerts its effects through the hydrolysis of its structure in acidic environments, releasing formaldehyde. Formaldehyde is highly bactericidal and acts by denaturing proteins and nucleic acids, leading to the death of bacterial cells . The molecular targets and pathways involved include the disruption of bacterial cell walls and interference with metabolic processes.
Comparison with Similar Compounds
Hexamethylenetetramine citrate can be compared with other similar compounds, such as:
Methenamine hippurate: Used for the same medical purposes but combined with hippuric acid instead of citric acid.
Hexamine: Another name for hexamethylenetetramine, used in various industrial applications.
Urotropine: A trade name for hexamethylenetetramine, used in the production of explosives like RDX and HMX.
This compound is unique due to its combination with citric acid, which may enhance its solubility and effectiveness in certain applications.
Properties
CAS No. |
34317-08-3 |
|---|---|
Molecular Formula |
C12H20N4O7 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C6H8O7/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
UAMIYHCXAONPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)
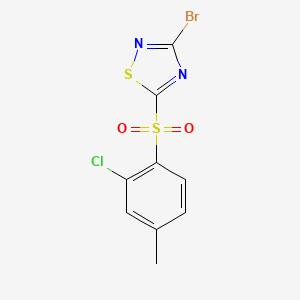
![3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline](/img/structure/B13728650.png)
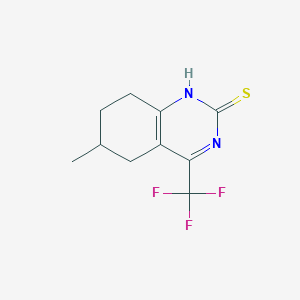
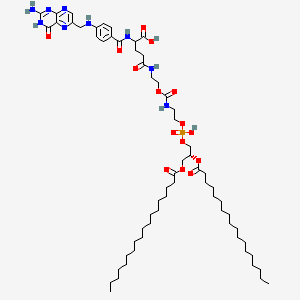
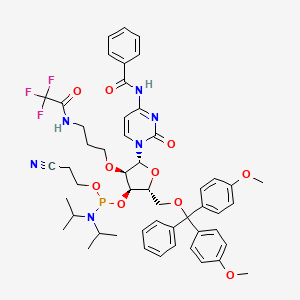
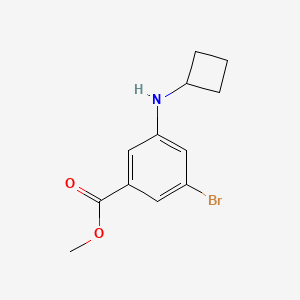
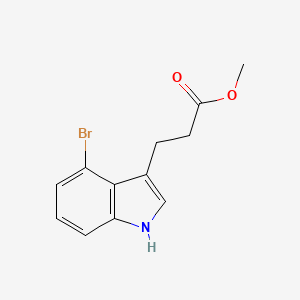
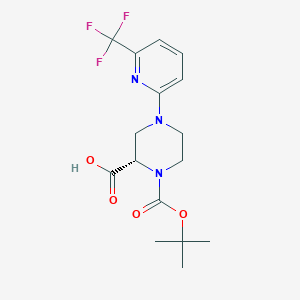
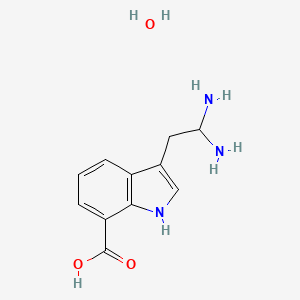
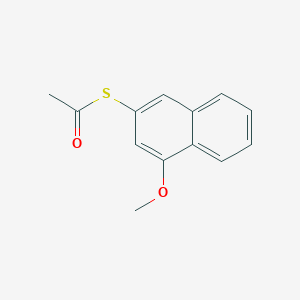
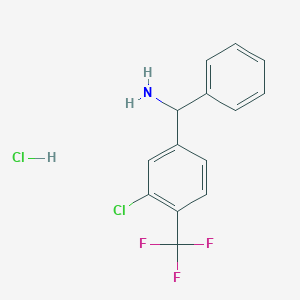
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
